2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
“2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of 2-(2,4-dichlorophenoxy)acetic acid . These compounds are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .
Synthesis Analysis
The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Scientific Research Applications
Anti-Inflammatory Applications
2-(2,4-dichlorophenoxy)acetic acid and its derivatives have shown promise as anti-inflammatory agents. Specifically, this compound selectively inhibits the COX-2 enzyme, which plays a crucial role in inflammation. Researchers have synthesized a series of new derivatives by combining 2-(2,4-dichlorophenoxy)acetic acid with N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. The synthesis method involves adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide, resulting in the formation of these novel compounds .
Molecular Docking Studies
To assess the potential of these synthesized compounds as anti-inflammatory agents, molecular docking studies were conducted. The researchers used the AutoDock Vina program based on the PyRx 0.8 platform. They prepared the enzyme structure (PDB ID: 4M11, Mus musculus) and the structures of potential inhibitors using the Chimera 1.14 and ArgusLab 4.0.1 programs, respectively. The results indicated that the synthesized compounds effectively interact with the active site of COX-2, surpassing the strength of the complex formed with 2-(2,4-dichlorophenoxy)acetic acid .
Mechanism of Action
These compounds are capable of selectively inhibiting the COX-2 enzyme . According to the results of molecular docking, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .
Future Directions
properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-10-6-7-13(12(20)8-10)25-9-15(23)22-18-16(17(21)24)11-4-2-1-3-5-14(11)26-18/h6-8H,1-5,9H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBOBFMNQSJRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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